molecular formula C10H15N B038294 3,4-Dimethyl-2-propylpyridine CAS No. 121259-18-5

3,4-Dimethyl-2-propylpyridine

Cat. No.: B038294
CAS No.: 121259-18-5
M. Wt: 149.23 g/mol
InChI Key: YFUQNCZHNJQKSP-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-propylpyridine is a substituted pyridine derivative featuring methyl groups at the 3- and 4-positions and a propyl group at the 2-position. This compound belongs to the pyridine family, a class of heterocyclic aromatic compounds with widespread applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

121259-18-5

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

3,4-dimethyl-2-propylpyridine

InChI

InChI=1S/C10H15N/c1-4-5-10-9(3)8(2)6-7-11-10/h6-7H,4-5H2,1-3H3

InChI Key

YFUQNCZHNJQKSP-UHFFFAOYSA-N

SMILES

CCCC1=NC=CC(=C1C)C

Canonical SMILES

CCCC1=NC=CC(=C1C)C

Synonyms

Pyridine,3,4-dimethyl-2-propyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Substituent Positioning and Steric Effects

The substituent positions in pyridine derivatives significantly affect their chemical behavior. Below is a comparative analysis with structurally related compounds:

Nifedipine (3,5-Dimethyl-2,6-dinitrophenyl-1,4-dihydropyridine)
  • Substituents : Methyl groups at 3 and 5 positions, nitro-phenyl group at 4-position, and a dihydropyridine ring .
  • Key Differences :
    • Nifedipine’s partially saturated dihydropyridine ring enhances its planarity and π-π stacking interactions, unlike the fully aromatic 3,4-Dimethyl-2-propylpyridine.
    • The nitro group in Nifedipine increases electrophilicity, making it reactive in redox reactions, whereas the propyl group in this compound contributes to hydrophobicity .
Pyridine, 3-(3,4-dihydro-5-phenyl-2H-pyrrol-4-yl)- (CAS 170734-11-9)
  • Substituents : Pyrrolidinyl-phenyl group at the 3-position .
  • Key Differences :
    • The bulky pyrrolidinyl-phenyl substituent introduces steric hindrance, reducing reactivity at the pyridine nitrogen compared to this compound.
    • The absence of alkyl chains in this derivative lowers its lipophilicity relative to the propyl-containing compound .
Pyrido[1,2-a]pyrimidin-4-one Derivatives (Patent EP 2023/39)
  • Substituents : Methoxyphenyl and piperazinyl groups .
  • Key Differences: The fused pyrimidinone ring in these derivatives increases molecular rigidity and hydrogen-bonding capacity, unlike the simpler pyridine backbone of this compound. Methoxy groups enhance solubility in polar solvents, contrasting with the hydrophobic propyl group in the target compound .

Physical and Chemical Properties

Property This compound Nifedipine Pyridine (CAS 170734-11-9)
Molecular Weight ~163.23 g/mol (calculated) 346.34 g/mol 222.29 g/mol
Key Substituents 2-propyl, 3,4-dimethyl 3,5-dimethyl, 4-nitro-phenyl 3-pyrrolidinyl-phenyl
Solubility Trends High lipophilicity (propyl chain) Moderate in organic solvents Low (bulky aromatic substituents)
Reactivity Basicity influenced by methyl groups Redox-active (nitro group) Steric hindrance reduces reactivity

Thermodynamic and Solubility Models

  • Nifedipine’s Solubility: Studies using Joback and Crippen methods show that nitro and methyl groups significantly impact solubility in organic solvents and supercritical fluids . By analogy, this compound’s solubility is likely dominated by its alkyl chains, favoring non-polar solvents.
  • Solid-Liquid Equilibrium : Nifedipine’s phase behavior in mixed solvents involves complex interactions between polar nitro groups and solvent polarity . For this compound, similar models would prioritize alkyl chain-solvent van der Waals interactions.

Research Implications

  • Drug Design : The propyl group in this compound may enhance membrane permeability compared to Nifedipine’s nitro-phenyl group, making it a candidate for lipophilic drug carriers.
  • Material Science : Its steric profile could stabilize metal complexes in catalysis, contrasting with bulkier analogs like CAS 170734-11-9 .

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